molecular formula C13H8FN B8570871 2-Cyano-3-fluorobiphenyl

2-Cyano-3-fluorobiphenyl

Cat. No.: B8570871
M. Wt: 197.21 g/mol
InChI Key: KQSLKFCGQQRPMK-UHFFFAOYSA-N
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Description

2-Cyano-3-fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom and a phenyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-fluorobiphenyl typically involves the fluorination of 2,6-dichlorobenzonitrile. One common method includes the use of sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C under normal pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-fluorobiphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzonitrile core.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized benzonitriles.

Scientific Research Applications

2-Cyano-3-fluorobiphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-3-fluorobiphenyl involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can modulate pathways involved in cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 2,6-Difluorobenzonitrile
  • 2-Fluoro-4-phenylbenzonitrile
  • 2-Fluoro-3-phenylbenzonitrile

Comparison: Compared to these similar compounds, 2-Cyano-3-fluorobiphenyl is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity.

Properties

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-6-phenylbenzonitrile

InChI

InChI=1S/C13H8FN/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8H

InChI Key

KQSLKFCGQQRPMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The desired product was prepared by substituting 2-fluoro-6-iodobenzonitrile for Example 1A and phenylboronic acid for Example 1B in Example 1C. Additionally, toluene/EtOH/H2O (3:2:1) was substituted for DME/H2O as the solvent.
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Synthesis routes and methods II

Procedure details

The compound, 2-Bromo-6-fluorobenzonitrile, the procedure for the preparation of which may be found in Hynes, John B. et. al., J. Hetercycl. Chem. 1988, 25, 1173-7, (2.0 g, 10.0 mmol) and phenylboronic acid (3.66 g, 30 mmol) were added to a mixture of toluene (80 mL), methanol (20 mL), and 2 M aqueous sodium carbonate (20 mL). This mixture was refluxed while stirring under argon for 15 min. The resulting mixture was cooled to room temperature and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mmol) was added. The. resulting mixture was then refluxed for 12 hours while stirring under argon. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate and water. The organic phase was washed with water (2×), brine (1×), dried over anhydrous Na2SO4, filtered, and evaporated to give the crude product which was then chromatographed on silica gel eluted with 0-10% methylene chloride in hexane. Recrystallization from methylene chloride hexane gave the title product as a white crystalline solid. mp 78-79° C.
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